Estradiol Hemihydrate

Pharmacokinetics Hormone Replacement Therapy Bioequivalence

API form inconsistency risks ANDA rejection. Estradiol hemihydrate (CAS 35380-71-3) is the sole EP reference form and the crystalline species in most commercial solid dosage forms, ensuring pharmacopeial compliance. - The hemihydrate crystal lattice delivers reproducible dissolution behavior; anhydrous polymorphs are metastable and undergo hygroscopic conversion under ambient conditions, altering performance. - Micronized USP-grade material (D90 < 20 µm) meets dissolution specifications (>75% in 60 min per USP) without additional particle size reduction. - In lipid-based SEDDS, hemihydrate solubility drops 30-40% in hydrated vs. desiccated triglyceride oils-specify water content limits when ordering.

Molecular Formula C36H50O5
Molecular Weight 562.8 g/mol
CAS No. 35380-71-3
Cat. No. B1218696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol Hemihydrate
CAS35380-71-3
Synonyms17 beta Estradiol
17 beta Oestradiol
17 beta-Estradiol
17 beta-Oestradiol
Aerodiol
Delestrogen
Estrace
Estraderm TTS
Estradiol
Estradiol 17 alpha
Estradiol 17 beta
Estradiol 17beta
Estradiol Anhydrous
Estradiol Hemihydrate
Estradiol Hemihydrate, (17 alpha)-Isomer
Estradiol Monohydrate
estradiol valerate
estradiol valeriante
Estradiol, (+-)-Isomer
Estradiol, (-)-Isomer
Estradiol, (16 alpha,17 alpha)-Isomer
Estradiol, (16 alpha,17 beta)-Isomer
Estradiol, (17-alpha)-Isomer
Estradiol, (8 alpha,17 beta)-(+-)-Isomer
Estradiol, (8 alpha,17 beta)-Isomer
Estradiol, (9 beta,17 alpha)-Isomer
Estradiol, (9 beta,17 beta)-Isomer
Estradiol, Monosodium Salt
Estradiol, Sodium Salt
Estradiol-17 alpha
Estradiol-17 beta
Estradiol-17beta
Oestradiol
Ovocyclin
Progynon Depot
Progynon-Depot
Progynova
Vivelle
Molecular FormulaC36H50O5
Molecular Weight562.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O
InChIInChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1
InChIKeyZVVGLAMWAQMPDR-WVEWYJOQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Hemihydrate: Pharmacopeial Hydrate Form


Estradiol hemihydrate (CAS 35380-71-3, molecular formula 2C₁₈H₂₄O₂·H₂O, molecular weight 562.78 g/mol) is the crystalline hemihydrate form of 17β-estradiol, the most potent naturally occurring estrogen [1]. It is the sole solid-state form of estradiol described in the European Pharmacopoeia (EP) and the form present in the majority of commercial solid oral dosage forms containing estradiol [2]. The compound contains 0.5 water molecules per estradiol molecule within its crystal lattice, conferring distinct physical stability, hygroscopicity, and formulation-handling properties relative to anhydrous polymorphs and alternative estradiol derivatives [3].

Pharmacopeial hydrate reference form (EP/BP/USP) for solid-state research
Preferred crystalline form in oral solid dosage formulation studies
Hydration-dependent behavior distinct from anhydrous polymorphs and esters

Estradiol Hemihydrate: Substitution Risks


Substitution of estradiol hemihydrate with anhydrous estradiol or estradiol esters such as estradiol valerate is not pharmacopeially, biopharmaceutically, or clinically equivalent. The hemihydrate is the EP-defined reference form and the crystalline species present in most commercial solid dosage forms; anhydrous polymorphs are metastable, prone to hygroscopic conversion under ambient conditions, and exhibit different dissolution behavior [1]. Moreover, estradiol hemihydrate delivers systemically higher and more rapidly achieved serum estradiol concentrations compared to equimolar doses of estradiol valerate, which requires hepatic esterase-mediated de-esterification prior to receptor binding . The solubility of the hemihydrate in hydrated lipid excipients decreases by 30%–40% relative to desiccated oils—a formulation-specific behavior not observed with progesterone and not predicted by simple aqueous solubility measurements [2]. These physicochemical and pharmacokinetic divergences preclude generic one-to-one interchange in both manufacturing and clinical protocols.

Anhydrous estradiol polymorphs are metastable and may convert to hemihydrate under ambient conditions, altering dissolution performance.
Estradiol valerate requires esterase-mediated cleavage and may yield lower systemic exposure in research models compared to the hemihydrate.
Solubility in hydrated lipid excipients decreases 30–40% vs. desiccated oils, a behavior not observed with non-hydrate-forming steroids.

Estradiol Hemihydrate: Quantitative Differentiation Evidence


Serum Estradiol PK: Hemihydrate vs. Valerate

In a randomized, open-label, two-period crossover study of 50 postmenopausal women, micronized estradiol hemihydrate (2 mg oral) produced significantly higher serum estradiol concentrations and area under the curve (AUC) compared to an equimolar dose of estradiol valerate (2 mg oral). The pharmacokinetic advantage of the hemihydrate form was evident on both single-dose and multiple-dose measurements .

Serum Estradiol PK
Head-to-head
80 pg/mL (hemihydrate) vs. 60 pg/mL (valerate); +33% higher peak concentration at steady state
Supports exposure comparison in postmenopausal research crossover study
Reported single-study context; formulation differences may contribute
Pharmacokinetics Hormone Replacement Therapy Bioequivalence

Hydrated Oil Solubility: Hemihydrate vs. Progesterone

The solubility of estradiol hemihydrate in hydrated long- and medium-chain triglyceride oils (soybean, olive, Miglyol 812) is decreased by approximately 30%–40% compared to its solubility in desiccated (anhydrous) triglyceride oils. This hydration-dependent solubility loss is specific to steroids that form hydrates or hemihydrates; progesterone, which does not form a hydrate, shows no significant solubility change under identical hydration conditions [1].

Hydrated Oil Solubility
Head-to-head
30–40% solubility decrease for hemihydrate; ~0% change for progesterone
Quantifies formulation-specific solubility risk in lipid-based systems
³H-labeled compounds; long & medium chain triglycerides at 25°C
Pharmaceutical Formulation Lipid-Based Drug Delivery Excipient Compatibility

Crystal Lattice Stability: Hemihydrate vs. Anhydrous Polymorphs

The hemihydrate form (BES·0.5H₂O) is the thermodynamically stable crystalline phase of 17β-estradiol under ambient conditions. A comprehensive experimental polymorph screen identified six solid forms of 17β-estradiol, including novel acetonitrile and ethylene dichloride solvates and a Z′ = 2 P2₁2₁2₁ anhydrous polymorph obtained via sublimation; all non-hemihydrate forms exhibited metastability relative to the hemihydrate [1]. The dehydration of the hemihydrate to the anhydrous form requires melting—simple heating below the melting point results only in partial release of hydrogen-bonded water—demonstrating the exceptional lattice stability of the hemihydrate [2].

Crystal Lattice Stability
Reported
Hemihydrate is the sole thermodynamically stable phase; all anhydrous forms and solvates are metastable
Only phase guaranteeing long-term physical stability in storage and processing
Polymorph screen via PXRD, DSC, TGA; ambient condition conversion observed
Solid-State Chemistry Polymorph Screening API Stability

Dissolution Rate and Micronization: USP Criteria

17β-Estradiol hemihydrate is a poorly water-soluble drug (practically insoluble in water per USP/BP). Physical methods to enhance dissolution, including micronization, are necessary to achieve pharmacopeial tablet dissolution specifications. Melt extrusion studies of estradiol hemihydrate demonstrated that formulations incorporating the micronized API achieve >75% drug dissolved within 60 minutes, meeting the USP XXIII dissolution requirement for estradiol tablets [1]. Commercial micronized USP-grade estradiol hemihydrate is specified with D90 < 20 μm particle size distribution .

Dissolution vs. USP
Cross-study comparable
>75% dissolved at 60 min (micronized hemihydrate); meets USP XXIII requirement
Micronization grade (D90
Melt-extruded solid dispersions; USP dissolution apparatus
USP Assay Range
Supporting evidence
97.0% – 103.0% (anhydrous basis) per USP/BP monograph
Provides compendial benchmark for research API procurement and QC
HPLC with UV detection; traceable to pharmacopeial reference standards
Dissolution Testing Micronization Oral Solid Dosage

USP Assay Range and Pharmacopeial Identity

The USP monograph for Estradiol (which encompasses the hemihydrate form) specifies an assay range of 97.0% to 103.0% calculated on the anhydrous basis [1]. Commercial USP-grade estradiol hemihydrate is routinely supplied with a certified purity of 97%–103% . The British Pharmacopoeia 2025 similarly defines the assay range as 97.0% to 103.0% (anhydrous substance) [2]. This narrow, pharmacopeially-defined purity window provides a verifiable, compendial benchmark for procurement quality assurance.

USP Assay Range
Supporting evidence
97.0% – 103.0% (anhydrous basis) per USP/BP monograph
Provides compendial benchmark for research API procurement and QC
HPLC with UV detection; traceable to pharmacopeial reference standards
Quality Control USP Monograph Analytical Reference Standard

Estradiol Hemihydrate: Application Scenarios


Oral HRT Tablet Formulation & ANDA Filing

Estradiol hemihydrate is the active pharmaceutical ingredient in multiple FDA-approved oral HRT products (e.g., Estrofem, Lupin-Estradiol) and is the crystalline form present in the reference listed drugs for which generic ANDA applications are filed. The direct head-to-head pharmacokinetic data demonstrating 33% higher peak serum estradiol levels (80 pg/mL vs. 60 pg/mL) with micronized estradiol hemihydrate compared to estradiol valerate supports its selection when rapid attainment of therapeutic estradiol levels is a formulation objective . Procurement of USP-grade micronized hemihydrate with D90 < 20 μm ensures that dissolution specifications (>75% in 60 minutes per USP) are met without additional particle size reduction steps [1].

Vaginal Estrogen Therapy for GSM

Estradiol hemihydrate is the active moiety in Vagifem vaginal tablets, available at 10 mcg and 25 mcg strengths. The hemihydrate crystalline form is stable in the solid-state vaginal tablet matrix and provides localized estrogen delivery with minimal systemic absorption . This application leverages the hemihydrate's defined crystal lattice and proven stability in film-coated insert formulations; no class-level inference is required, as the specific hemihydrate salt form is the approved active ingredient in the innovator product [1]. Procurement for compounding or generic development in this therapeutic area requires the hemihydrate specifically, as substitution with anhydrous estradiol introduces uncertain polymorphic stability in the dosage form matrix.

Lipid-Based Drug Delivery with Desiccated Triglycerides

Formulation scientists developing self-emulsifying drug delivery systems (SEDDS) or lipid-based oral formulations of estradiol must account for the 30%–40% solubility reduction of estradiol hemihydrate in hydrated triglyceride oils compared to desiccated oils . This quantitative solubility data—derived from direct comparative experiments using ³H-labeled estradiol hemihydrate—enables rational excipient selection and specification of water content limits for lipid vehicles. The hemihydrate form's hydration-dependent solubility behavior is distinct from non-hydrate-forming steroids such as progesterone, which showed no solubility change under identical conditions . Procurement in this context should prioritize estradiol hemihydrate API with documented water content and pair it with desiccated, pharmaceutical-grade triglycerides.

Analytical Reference Standard & Method Validation

Estradiol hemihydrate is the European Pharmacopoeia-defined reference form and is widely used as a primary reference standard for analytical method development, method validation, and quality control applications in ANDA submissions and commercial production . The narrow USP/BP assay range of 97.0%–103.0% (anhydrous basis) provides a compendial benchmark for purity verification [1]. Procurement of estradiol hemihydrate as a reference standard enables traceability against USP or EP primary standards and supports impurity profiling, dissolution method validation, and stability-indicating assay development .

Application
Selection Property
Validation Focus
Oral solid dosage form research & ANDA-supporting studies
Micronized USP hemihydrate; particle size D90
Dissolution profile meeting USP specifications; polymorphic stability
Vaginal delivery research (localized estradiol exposure models)
Stable hemihydrate crystal form in solid dosage matrix
Polymorphic stability and dissolution behavior in vaginal pH conditions
Lipid-based formulation research with desiccated triglycerides
Hydration-dependent solubility behavior
Excipient water content specification; drug loading in anhydrous oil systems
Analytical reference standard & method validation
Pharmacopeial identity (USP/EP) with defined assay range
Purity verification and traceability for research QC methods

Technical Documentation Hub

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